molecular formula C11H13N B1365413 5-(1-Methylethyl)-1H-indole CAS No. 97820-51-4

5-(1-Methylethyl)-1H-indole

Cat. No.: B1365413
CAS No.: 97820-51-4
M. Wt: 159.23 g/mol
InChI Key: LBVLQBYXKBTHJA-UHFFFAOYSA-N
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Description

5-(1-Methylethyl)-1H-indole: is an organic compound belonging to the indole family Indoles are heterocyclic aromatic organic compounds with a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring The specific structure of this compound includes an isopropyl group attached to the fifth position of the indole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(1-Methylethyl)-1H-indole can be achieved through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions to form the indole ring. For this compound, the starting materials would include phenylhydrazine and a suitable ketone, such as isobutyl methyl ketone. The reaction typically proceeds under reflux with an acid catalyst like hydrochloric acid or sulfuric acid.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and precise reagent addition, can improve the scalability of the synthesis. Additionally, purification techniques like crystallization or chromatography are employed to isolate the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 5-(1-Methylethyl)-1H-indole undergoes various chemical reactions, including:

    Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxindole derivatives.

    Reduction: Reduction of the indole ring can be achieved using hydrogenation catalysts such as palladium on carbon, resulting in the formation of indoline derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur at the indole ring, particularly at the C-3 position. Common reagents include halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Bromine in acetic acid for bromination; nitric acid for nitration.

Major Products:

    Oxidation: Oxindole derivatives.

    Reduction: Indoline derivatives.

    Substitution: Halogenated or nitrated indole derivatives.

Scientific Research Applications

Chemistry: 5-(1-Methylethyl)-1H-indole is used as a building block in organic synthesis

Biology: In biological research, indole derivatives are studied for their potential as enzyme inhibitors and receptor modulators. This compound may serve as a lead compound for developing new drugs targeting specific biological pathways.

Medicine: Indole compounds, including this compound, are investigated for their therapeutic potential in treating diseases such as cancer, inflammation, and neurological disorders. Their ability to interact with biological targets makes them promising candidates for drug development.

Industry: In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other specialty chemicals. Its reactivity and versatility make it valuable in various chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 5-(1-Methylethyl)-1H-indole depends on its specific application. In medicinal chemistry, it may act by binding to and modulating the activity of specific enzymes or receptors. For example, indole derivatives are known to interact with serotonin receptors, which play a role in mood regulation and neurological function. The molecular targets and pathways involved would vary based on the specific biological context and the modifications made to the indole structure.

Comparison with Similar Compounds

    Indole: The parent compound of the indole family, lacking the isopropyl group.

    2-Methylindole: An indole derivative with a methyl group at the second position.

    3-Methylindole: An indole derivative with a methyl group at the third position.

    5-Methylindole: An indole derivative with a methyl group at the fifth position.

Uniqueness: 5-(1-Methylethyl)-1H-indole is unique due to the presence of the isopropyl group at the fifth position, which can influence its chemical reactivity and biological activity. This structural modification can enhance its binding affinity to certain biological targets or alter its physicochemical properties, making it distinct from other indole derivatives.

Properties

IUPAC Name

5-propan-2-yl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N/c1-8(2)9-3-4-11-10(7-9)5-6-12-11/h3-8,12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBVLQBYXKBTHJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC2=C(C=C1)NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50441661
Record name 5-(1-Methylethyl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50441661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97820-51-4
Record name 5-(1-Methylethyl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50441661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(Propan-2-yl)-1H-indole
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

The trifluoroacetyl indole (D16, 0.25 g, 0.99 mmol) was stirred with potassium carbonate (0.20 g, 1.5 mmol) in methanol (7.5 ml) at 550 C for 1.5 h. Solvent was evaporated and the residue was partitioned between water and dichloromethane. The organic extract was dried and evaporated to give the title compound (0.14 g, 86%). NMR (CDCl3) δ: 1.30 (6H, d, J=7), 3.00 (1H, m, J=7), 6.48 (1H, m), 7.01 (1H, m), 7.09 (1H, d, J=8), 7.20 (1H, d, J=8), 7.49 (1H, s), 7.71 (1H, broad).
Name
trifluoroacetyl indole
Quantity
0.25 g
Type
reactant
Reaction Step One
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
7.5 mL
Type
solvent
Reaction Step One
Yield
86%

Synthesis routes and methods II

Procedure details

5-Sec-butyl-1H-indole; from 5-sec-butyl-1-trifluoroacetylindole (Example 2c) (94%).
Name
5-Sec-butyl-1H-indole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
5-sec-butyl-1-trifluoroacetylindole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

A solution of potassium hydroxide in methanol (5% w/v, 17 mL) containing 5-isopropyl-1-trifluoroacetylindole (Example 2a, 1.163 g, 4.55 mmol) was stirred at room temperature overnight. After removal of the methanol, the product was partitioned between ethyl acetate and water, washed sequentially with water and brine, and dried over sodium sulfate. Flash chromatography (silica, 10% ethyl acetate in hexanes) yielded 5-isopropyl-1H-indole (715 mg, 98%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
5-isopropyl-1-trifluoroacetylindole
Quantity
1.163 g
Type
reactant
Reaction Step One
Quantity
17 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the PPARα antagonist, MK886, help elucidate the role of the PPARα pathway in the antidepressant-like effects of PEA?

A1: The study demonstrated that PEA administration in rats subjected to chronic unpredictable mild stress (CUMS) resulted in several beneficial effects, including normalized behavioral parameters, reduced stress hormone levels, and improved hippocampal health. These effects were associated with increased PPARα mRNA and protein levels in the hippocampus. Importantly, co-administration of MK886, a selective PPARα antagonist, completely or partially abolished the positive effects of PEA []. This key finding strongly suggests that the PPARα pathway in the hippocampus is directly involved in mediating the antidepressant-like effects of PEA. By blocking PPARα activity with MK886, the researchers were able to establish a causal link between PPARα activation and the observed therapeutic benefits of PEA.

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